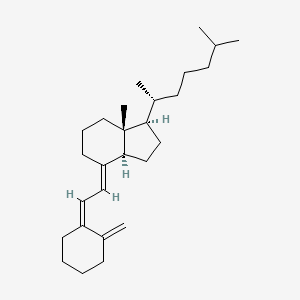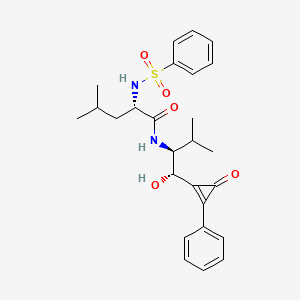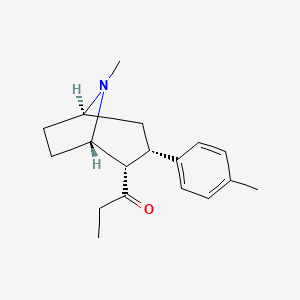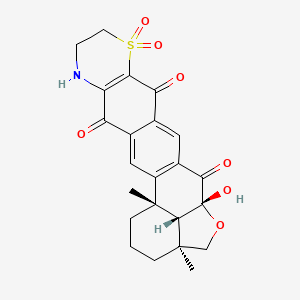
9-démethyl FR-901235
Vue d'ensemble
Description
Le 9-déméthyl FR-901235 est un métabolite fongique polycétide dérivé de l’immunomodulateur FR-901235Il est principalement isolé de l’espèce Penicillium .
Applications De Recherche Scientifique
9-Demethyl FR-901235 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study polyketide biosynthesis and to develop new synthetic methodologies.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and signaling pathways.
Medicine: Research into its immunomodulatory effects has potential implications for developing new therapeutic agents.
Industry: Its unique chemical properties are explored for applications in biotechnology and pharmaceuticals
Mécanisme D'action
Le mécanisme d’action du 9-déméthyl FR-901235 implique son interaction avec des cibles moléculaires spécifiques au sein des cellules. Il est connu pour moduler les réponses immunitaires en affectant les voies de signalisation et l’expression des gènes. Les cibles moléculaires et les voies exactes sont encore à l’étude, mais on pense qu’il interagit avec des protéines impliquées dans la régulation immunitaire .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 9-déméthyl FR-901235 implique plusieurs étapes, en partant du précurseur FR-901235. Le processus de déméthylation nécessite généralement des réactifs et des conditions spécifiques pour éliminer sélectivement le groupe méthyle à la 9e position. Les réactifs courants utilisés dans ce processus comprennent des acides ou des bases forts, et la réaction est souvent effectuée à des températures contrôlées pour assurer la spécificité et le rendement .
Méthodes de production industrielle
La production industrielle du 9-déméthyl FR-901235 implique des processus de fermentation à grande échelle utilisant des espèces de Penicillium. Le bouillon de fermentation est ensuite soumis à des étapes d’extraction et de purification pour isoler le composé. Des techniques telles que la chromatographie liquide haute performance (HPLC) sont couramment utilisées pour atteindre les niveaux de pureté souhaités .
Analyse Des Réactions Chimiques
Types de réactions
Le 9-déméthyl FR-901235 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires contenant de l’oxygène, modifiant l’activité biologique du composé.
Réduction : Les réactions de réduction peuvent modifier la structure du composé en ajoutant des atomes d’hydrogène, ce qui peut affecter sa réactivité.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont des agents réducteurs fréquemment utilisés.
Substitution : Des agents halogénants comme le chlore ou le brome peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés plus saturés .
Applications de la recherche scientifique
Le 9-déméthyl FR-901235 a un large éventail d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier la biosynthèse des polycétides et pour développer de nouvelles méthodes de synthèse.
Biologie : L’activité biologique du composé en fait un outil précieux pour étudier les processus cellulaires et les voies de signalisation.
Médecine : La recherche sur ses effets immunomodulateurs a des implications potentielles pour le développement de nouveaux agents thérapeutiques.
Industrie : Ses propriétés chimiques uniques sont explorées pour des applications en biotechnologie et en pharmacie
Comparaison Avec Des Composés Similaires
Composés similaires
FR-901235 : Le composé parent dont est dérivé le 9-déméthyl FR-901235.
9-déméthyl FR-901228 : Un autre dérivé présentant des caractéristiques structurelles similaires mais des activités biologiques différentes.
Polycétides : Une large classe de composés ayant des origines biosynthétiques similaires et des activités biologiques diverses
Unicité
Le 9-déméthyl FR-901235 est unique en raison de sa déméthylation spécifique à la 9e position, qui confère des propriétés biologiques distinctes par rapport à son composé parent et à d’autres dérivés. Cette spécificité en fait un composé précieux pour la recherche ciblée et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
2,4,6,9-tetrahydroxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-6-3-8(19)12-14-11(6)9(20)4-10(21)13(14)16(23)17(24,15(12)22)5-7(2)18/h3-4,19-21,24H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZARUQGWUTUJCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C1C(=CC(=C3C(=O)C(C2=O)(CC(=O)C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



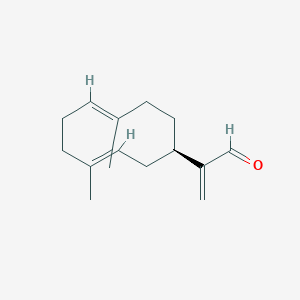


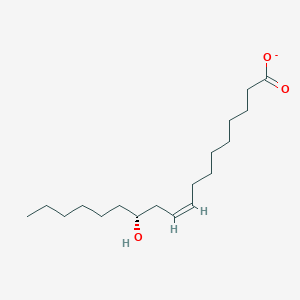
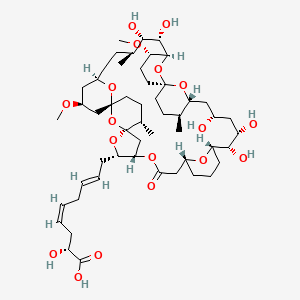
![N-[5-ethyl-1-(2-morpholin-4-ylethyl)-2-oxo-3H-indol-3-yl]acetamide;hydrochloride](/img/structure/B1264120.png)
![1-(8-[5]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1264122.png)
